Sodium trimethylacetate hydrate

Descripción

Contextualizing Sodium Trimethylacetate Hydrate (B1144303) within Carboxylate Chemistry

Sodium trimethylacetate hydrate, with the chemical formula (CH₃)₃CCO₂Na·xH₂O, belongs to the class of metal carboxylate salts. sigmaaldrich.comnih.gov Carboxylates, the conjugate bases of carboxylic acids, are a fundamental functional group in organic chemistry. The properties and reactivity of a carboxylate salt are significantly influenced by the nature of the cation and the structure of the alkyl or aryl group attached to the carboxylate moiety.

What distinguishes sodium trimethylacetate from simpler carboxylates like sodium acetate (B1210297) is the presence of a bulky tertiary butyl (t-butyl) group attached to the carbonyl carbon. This steric bulk is a defining characteristic that dictates its chemical behavior. Unlike the linear acetate ion, the trimethylacetate (or pivalate) anion introduces significant steric hindrance around the carboxylate group. This steric crowding influences its coordination chemistry with metal ions and its role as a nucleophile or base in chemical reactions. mdpi.com For instance, the bulky nature of the pivalate (B1233124) can affect the geometry and stability of metal complexes, leading to unique catalytic activities. mdpi.com

The electronic properties of the t-butyl group, being electron-donating, also modulate the reactivity of the carboxylate group, albeit to a lesser extent than its steric profile. The combination of these steric and electronic effects positions sodium trimethylacetate as a specialized reagent within the diverse family of carboxylates, offering distinct advantages in specific chemical transformations.

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₁NaO₃ | nih.gov |

| Molecular Weight | 142.13 g/mol | nih.gov |

| IUPAC Name | sodium;2,2-dimethylpropanoate;hydrate | nih.gov |

| Synonyms | Sodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate | cymitquimica.comcam.ac.uk |

| CAS Number | 143174-36-1 | sigmaaldrich.comnih.gov |

| Appearance | White to almost white powder or crystals |

Significance of this compound in Contemporary Academic Investigations

The unique characteristics of this compound have made it an indispensable tool in several areas of modern chemical research, most notably in catalysis and materials science.

In Catalysis:

Sodium trimethylacetate, often referred to as sodium pivalate in the literature, has emerged as a crucial component in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. nih.govnih.govrsc.org In these reactions, it can function in multiple capacities:

As a Base: In Suzuki-Miyaura coupling reactions, a base is required to activate the organoboron species. While inorganic bases like potassium carbonate are common, sodium pivalate can also serve this role, often influencing the reaction's efficiency and selectivity. nih.gov

As a Ligand Additive: The pivalate anion can coordinate to the palladium center, modifying its steric and electronic properties. This can stabilize the catalytic species and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The steric bulk of the pivalate ligand can be particularly influential. mdpi.com

As a Proton Shuttle: In direct C-H arylation reactions, pivalic acid (often generated in situ from the salt) can act as a proton shuttle, facilitating the cleavage of a C-H bond, which is a critical step in these transformations. researchgate.net This has been shown to be a key element in the design of efficient catalytic systems for the arylation of unactivated arenes like benzene. researchgate.net

Research has demonstrated that the presence of pivalate can be essential for the success of certain challenging cross-coupling reactions, leading to higher yields and catalyst turnover numbers. acs.org For example, in the direct C-H arylation of simple arenes, a palladium-diimine complex in the presence of pivalic acid showed high efficiency. acs.org

In Materials Science:

Sodium salts, including carboxylates, are used in the synthesis of Metal-Organic Frameworks (MOFs). chemistryviews.org MOFs are porous, crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. nih.gov The synthesis of MOFs typically involves the reaction of a metal ion with an organic linker. nih.gov While transition metals are commonly used, there is growing interest in creating MOFs from alkali metals like sodium due to their low cost and specific properties. chemistryviews.org Sodium carboxylates can serve as the source of the sodium ion and can also influence the structure and porosity of the resulting MOF. The use of specific carboxylates can help in templating the formation of desired framework structures. rsc.org Recent research has focused on synthesizing robust, highly porous sodium-based MOFs for applications such as gas separation. chemistryviews.org

The following table highlights some research findings involving sodium pivalate in catalysis:

| Research Area | Catalyst System | Role of Pivalate | Key Finding | Reference(s) |

| Direct C-H Arylation | Palladium-diimine complex | Additive (Pivalic Acid) | Essential for reactivity, acts as a proton shuttle, leading to high catalyst turnover. | researchgate.netacs.org |

| Suzuki-Miyaura Coupling | Ni(II) complex | Reactant (Aryl Pivalates) | Aryl pivalates can be used as coupling partners, offering an alternative to aryl halides or triflates. | nih.gov |

| Desulfitative Cross-Coupling | Palladium catalyst | Not directly involved, but related to C-C bond formation | Demonstrates the versatility of palladium catalysis in forming diarylmethanes from alternative starting materials. | nih.gov |

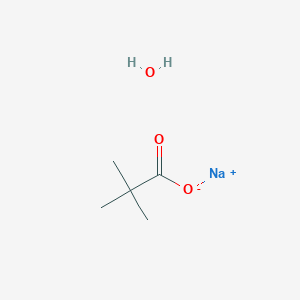

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;2,2-dimethylpropanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKVPNMBQUHJHF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635414 | |

| Record name | Sodium 2,2-dimethylpropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143174-36-1 | |

| Record name | Sodium 2,2-dimethylpropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium trimethylacetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Sodium Trimethylacetate Hydrate

Established Synthetic Pathways for Sodium Trimethylacetate Hydrate (B1144303)

The traditional synthesis of sodium trimethylacetate hydrate primarily involves the neutralization of trimethylacetic acid with a suitable sodium base.

Reaction of Trimethylacetic Acid with Sodium Hydroxide (B78521)

A common and straightforward method for the synthesis of this compound is the reaction of trimethylacetic acid with sodium hydroxide. This acid-base neutralization reaction is typically carried out in a suitable solvent. A documented procedure involves stirring trimethylacetic acid with one equivalent of sodium hydroxide in refluxing methanol (B129727) for three hours. The resulting solid product, sodium trimethylacetate, can then be isolated. nih.gov The subsequent hydration to form the hydrate occurs readily in the presence of water.

The chemical equation for this reaction is: (CH₃)₃CCOOH + NaOH → (CH₃)₃CCOONa + H₂O

Reaction of Trimethylacetic Acid with Sodium Carbonate

The balanced chemical equation for this reaction is: 2(CH₃)₃CCOOH + Na₂CO₃ → 2(CH₃)₃CCOONa + H₂O + CO₂

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and yield of this compound synthesis can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for developing a scalable and economical process. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of reactants.

For instance, in the synthesis of a related compound, glycidyl (B131873) pivalate (B1233124) from sodium pivalate, a screen of conditions revealed that temperature plays a critical role. mdpi.com Lowering the reaction temperature from higher temperatures to 60 °C resulted in increased yield by minimizing product decomposition. mdpi.com While specific optimization data for the direct synthesis of this compound is not extensively published, a similar systematic approach can be applied. A design of experiments (DoE) approach could be employed to efficiently explore the parameter space and identify the optimal conditions for yield and purity.

Table 1: Illustrative Optimization Parameters for Carboxylate Salt Synthesis

| Entry | Reactant Ratio (Acid:Base) | Temperature (°C) | Time (h) | Solvent | Yield (%) |

| 1 | 1:1 | 25 | 24 | Water | 85 |

| 2 | 1:1.1 | 25 | 24 | Water | 90 |

| 3 | 1:1.1 | 50 | 12 | Ethanol (B145695) | 92 |

| 4 | 1:1.1 | 80 | 3 | Methanol | 95 |

This table is for illustrative purposes to show parameters that would be considered in an optimization study, based on general principles of chemical synthesis.

Purity Enhancement and Isolation Techniques for this compound

Obtaining high-purity this compound is essential for its intended applications. Following the initial synthesis, the crude product often contains unreacted starting materials, byproducts, and residual solvent.

A common purification method for solid organic compounds is recrystallization . This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For related compounds, a mixture of hexane (B92381) and ethyl acetate (B1210297) has been used for recrystallization. nih.gov

After synthesis from trimethylacetic acid and sodium hydroxide in methanol, the resulting solid can be washed with a mixture of diethyl ether and methanol (99:1) to remove impurities. nih.gov Subsequent drying under vacuum ensures the removal of volatile residues. nih.gov For the removal of unreacted pivalic acid, a process involving acidification to a low pH to separate the pivalic acid as an upper layer can be employed, although this would require a subsequent neutralization step to reform the sodium salt.

Exploration of Novel and Green Synthetic Routes for this compound

In recent years, there has been a growing emphasis on the development of "green" and sustainable chemical processes. For the synthesis of sodium carboxylates like this compound, novel methods such as microwave-assisted and ultrasound-assisted synthesis are being explored. These techniques can offer advantages such as shorter reaction times, higher yields, and reduced energy consumption.

Microwave-Assisted Synthesis:

Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to a significant acceleration of reaction rates. In the synthesis of sodium carboxylates for applications like sodium-ion batteries, microwave-assisted methods have been shown to produce gram-scale quantities in as little as 30 to 60 minutes, with good yields. For example, the microwave-assisted synthesis of disodium (B8443419) naphthalene-2,6-dicarboxylate and disodium benzene-1,4-dicarboxylate from their respective dicarboxylic acids and sodium hydroxide in methanol or ethanol has been reported with yields around 83-85%.

Table 2: Microwave-Assisted Synthesis of Sodium Carboxylates

| Carboxylic Acid | Solvent | Reaction Time (min) | Yield (%) | Reference |

| Naphthalene-2,6-dicarboxylic acid | Methanol | 30 | ~85 | |

| Benzene-1,4-dicarboxylic acid | Ethanol | 60 | ~83 |

This table presents data for related sodium carboxylates to illustrate the potential of microwave-assisted synthesis.

Ultrasound-Assisted Synthesis:

Elucidation of Sodium Trimethylacetate Hydrate Structure and Coordination

Molecular Structure and Stereochemical Features of the Trimethylacetate Anion in Hydrate (B1144303) Form

The trimethylacetate anion, systematically named 2,2-dimethylpropanoate, is the conjugate base of pivalic acid. nih.govnih.gov Its structure is characterized by a central quaternary carbon atom bonded to three methyl groups and a carboxylate group. This arrangement imparts distinct stereochemical properties to the anion.

The central carbon atom of the trimethylacetate anion is sp³ hybridized, resulting in a tetrahedral geometry. This is a fundamental concept in organic chemistry, where the four single bonds formed by the carbon atom are directed towards the vertices of a tetrahedron, with bond angles of approximately 109.5 degrees. This specific geometry minimizes the repulsion between the electron pairs in the bonds, leading to a stable molecular configuration. The three methyl groups and the carboxylate carbon atom occupy the four positions around this central tetrahedral carbon.

Coordination Environment of the Sodium Ion in Sodium Trimethylacetate Hydrate

Typically, sodium ions in crystalline hydrates are coordinated by oxygen atoms from both the carboxylate groups of the anions and the water molecules. The coordination number, which is the number of nearest neighboring atoms, for sodium ions in such environments can vary. In crystal hydrates, Na⁺ is often found to be coordinated to five or six water molecules, adopting a trigonal-bipyramidal or octahedral geometry, respectively. nih.gov In the case of this compound, it is anticipated that the sodium ion is coordinated by the oxygen atoms of the carboxylate group and the oxygen atoms of the water molecules, resulting in a stable polyhedral coordination geometry.

Role and Integration of Hydration Water Molecules in the Crystal Lattice of this compound

The oxygen atoms of the water molecules act as ligands, coordinating to the sodium ions. nih.gov Furthermore, the hydrogen atoms of the water molecules can form hydrogen bonds with the oxygen atoms of the trimethylacetate anion's carboxylate group. This network of hydrogen bonds contributes significantly to the cohesion and stability of the crystal lattice. The presence of these water molecules can also influence the solubility and hygroscopic nature of the compound. cymitquimica.com

Advanced Spectroscopic Characterization of this compound

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable insights into the connectivity of atoms and the molecular integrity of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the trimethylacetate moiety.

¹H NMR: A predicted ¹H NMR spectrum of pivalic acid in D₂O shows a single sharp peak for the nine equivalent protons of the three methyl groups. hmdb.ca In this compound, a similar singlet would be expected for these protons, with its chemical shift influenced by the solvent and the ionic nature of the compound. The absence of other signals in the aliphatic region would confirm the high symmetry of the trimethylacetate anion.

¹³C NMR: The ¹³C NMR spectrum would provide further structural confirmation. Key expected signals include:

A signal for the quaternary carbon atom.

A signal for the three equivalent methyl carbons.

A signal for the carboxylate carbon. The chemical shifts of these carbons provide a unique fingerprint of the trimethylacetate anion. For instance, in the ¹³C NMR spectrum of sodium pyruvate-d3 in D₂O, distinct peaks are observed for the carbonyl carbon and the methyl carbon, and the presence of a hydrate is also indicated. researchgate.net A similar approach can be applied to analyze this compound.

Table 1: Predicted and Expected NMR Data for this compound

| Nucleus | Predicted/Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.2 | Singlet | (CH ₃)₃C- |

| ¹³C | Varies | Singlet | (C H₃)₃C- |

| ¹³C | Varies | Singlet | (CH₃)₃C - |

| ¹³C | Varies | Singlet | -C OO⁻ |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that can be used to determine the molecular weight of the intact salt and to study its composition. In the analysis of sodium carboxylates, it is common to observe sodium adducts. nih.gov

For sodium trimethylacetate, with a molecular formula of C₅H₉NaO₂, the anhydrous molecular weight is approximately 124.11 g/mol . nih.gov In a MALDI-TOF spectrum, one might expect to observe peaks corresponding to:

[M+Na]⁺, where M is the intact sodium trimethylacetate molecule.

Clusters of the salt, such as [2M+Na]⁺.

The observation of these species would confirm the molecular integrity of the sodium trimethylacetate unit. Fragmentation patterns, if any, could provide further structural information.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound displays characteristic absorption bands. A notable feature in the IR spectrum is the strong, broad absorption in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the water of hydration. The position and shape of this band can provide information about the extent of hydrogen bonding within the crystal lattice. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are also prominent, typically appearing in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two bands can give an indication of the coordination mode of the carboxylate group. Other bands corresponding to the C-H stretching and bending vibrations of the methyl groups of the pivalate (B1233124) ligand are also observed.

X-ray Crystallography of this compound and Related Complexes

X-ray crystallography is the definitive technique for determining the three-dimensional structure of crystalline solids at the atomic level. While a specific crystal structure determination for this compound is not available in the searched literature, the methodology has been successfully applied to numerous related sodium salts and carboxylate complexes.

Thermal Analysis Techniques Applied to Hydrate Stability (e.g., TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method is particularly useful for studying the thermal stability of hydrates and for determining the number of water molecules in the crystal structure.

For this compound, a TGA experiment would be expected to show distinct mass loss steps corresponding to the dehydration and subsequent decomposition of the compound. While a specific TGA curve for this compound is not provided in the search results, the behavior of similar hydrated carboxylate salts, such as sodium acetate (B1210297) trihydrate, can provide a model for the expected thermal events.

Typically, the first mass loss event, occurring at a lower temperature range, would correspond to the loss of water of hydration. The temperature at which this occurs provides information about the strength of the water binding in the crystal lattice. By quantifying the mass loss in this step, the number of water molecules per formula unit (the 'x' in (CH₃)₃CCO₂Na·xH₂O) can be determined. At higher temperatures, further mass loss would indicate the decomposition of the anhydrous sodium pivalate. The decomposition products and the temperature at which decomposition occurs are characteristic of the compound's thermal stability.

Table 1: Representative Thermal Decomposition Data for a Hydrated Carboxylate Salt

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 150 | Variable | Loss of water of hydration |

| > 300 | Variable | Decomposition of the anhydrous salt |

Note: This table is illustrative and based on the general behavior of hydrated carboxylate salts. Specific values for this compound would require experimental determination.

Electron Microscopy for Microstructural Analysis (e.g., SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of solid materials at high magnification. SEM provides detailed information about the size, shape, and texture of crystals.

While specific SEM micrographs of this compound are not available in the provided search results, the technique is widely used to characterize crystalline materials. For this compound, which is described as a white to almost white crystalline powder, SEM analysis would reveal the morphology of these crystals. akjournals.com Depending on the crystallization conditions, various crystal habits, such as needles, plates, or prisms, could be observed. akjournals.com SEM can also be used to identify the presence of different crystal phases, assess crystal quality, and observe any surface defects. In studies of related compounds like sodium oxalate, SEM has been instrumental in observing how additives can modify crystal shape.

Mechanistic Insights and Reactivity of Sodium Trimethylacetate Hydrate

Nucleophilic Reactivity of the Trimethylacetate Anion in Sodium Trimethylacetate Hydrate (B1144303)

The trimethylacetate anion, the conjugate base of pivalic acid, can act as a nucleophile in several types of reactions. Its reactivity is, however, often modulated by the significant steric bulk of the tert-butyl group, which can hinder its approach to an electrophilic center. sketchy.com

The trimethylacetate anion can participate in nucleophilic substitution reactions with alkyl halides, a classic method for the synthesis of esters. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, particularly with primary alkyl halides. In this mechanism, the carboxylate anion directly displaces the halide leaving group in a single, concerted step.

The general reaction can be represented as: (CH₃)₃CCOO⁻Na⁺ + R-X → (CH₃)₃CCOOR + NaX (where R is an alkyl group and X is a halogen)

The rate of this SN2 reaction is sensitive to the steric hindrance of both the nucleophile and the alkyl halide. While the trimethylacetate anion is a relatively strong nucleophile, its bulky nature can slow down the reaction rate compared to less hindered carboxylates like acetate (B1210297). For the alkyl halide, the reactivity order is typically methyl > primary > secondary, with tertiary alkyl halides being generally unreactive in SN2 reactions due to steric hindrance.

A study on the alkylation of potassium carboxylates, including those with steric bulk, supported on alumina (B75360) showed that these reactions can be promoted under microwave irradiation. rsc.org This suggests that specialized conditions can enhance the reactivity of bulky carboxylates like trimethylacetate in substitution reactions.

Table 1: Factors Influencing the SN2 Reaction of Trimethylacetate with Alkyl Halides

| Factor | Influence on Reaction Rate | Rationale |

| Alkyl Halide Structure | Methyl > Primary > Secondary >> Tertiary | Increased steric hindrance at the electrophilic carbon slows down the backside attack of the nucleophile. |

| Leaving Group | I > Br > Cl > F | Weaker bases are better leaving groups, accelerating the reaction. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF) are generally preferred. | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

| Steric Hindrance of Nucleophile | The bulky tert-butyl group can decrease the rate compared to less hindered carboxylates. | The large size of the trimethylacetate anion can impede its approach to the electrophilic carbon. |

The nucleophilic addition of carboxylate anions to the carbonyl carbon of aldehydes and ketones is generally not a favorable or common reaction under standard conditions. Carboxylates are relatively weak nucleophiles compared to organometallic reagents (like Grignard or organolithium reagents) or hydrides, and the addition is often reversible and thermodynamically disfavored. researchgate.netyoutube.com

The reactivity of a carbonyl compound towards nucleophilic attack is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. youtube.com However, even with aldehydes, the direct addition of a carboxylate anion like trimethylacetate is not a standard synthetic procedure.

While there is a lack of specific research detailing the direct nucleophilic addition of sodium trimethylacetate to carbonyl compounds, the general principles of carbonyl reactivity suggest that such a reaction would be challenging due to the low nucleophilicity of the carboxylate and the steric bulk of the trimethylacetate anion.

Esterification Reactions Utilizing Sodium Trimethylacetate Hydrate

This compound can be used in the synthesis of esters, as discussed in the reaction with alkyl halides (Section 4.1.1). Another related method for ester synthesis is the use of pivalic anhydride (B1165640), which can be prepared from pivalic acid. Pivalic anhydride is a highly reactive acylating agent.

A study has shown that pivalic anhydride can be used to mediate the esterification of phenols with various carboxylic acids in the presence of sodium thiosulfate. psu.edu This process involves the in situ formation of a mixed anhydride, which is then attacked by the phenolic nucleophile.

While this method does not directly use this compound as the primary reagent, it highlights the utility of pivaloate derivatives in esterification reactions. The high reactivity of pivalic anhydride stems from the good leaving group ability of the pivaloate anion.

Investigation of Reaction Kinetics and Thermodynamics involving this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not widely available in the literature. However, some insights can be drawn from related systems.

An abstract of a study on the saponification (base-catalyzed hydrolysis) of pivaloate esters mentions that the reactions have been followed kinetically. cymitquimica.com The study used O¹⁸ labeling to trace the mechanism and found that for secondary butyl pivaloate, bimolecular attack occurs at both the acyl-carbon and the alkyl-carbon. This suggests a competition between the standard BAc2 mechanism (attack at the carbonyl) and the rarer BAl2 mechanism (attack at the alkyl group). The relative rates of these competing pathways would be influenced by the steric hindrance around both the acyl and alkyl portions of the ester.

For the esterification of anhydrides with alcohols, thermodynamic parameters have been determined for similar systems. For example, the esterification of acetic anhydride with methanol (B129727) has a reported heat of reaction of -67.1 ± 2.0 kJ/mol. psu.edu While not specific to pivalic anhydride, this provides an idea of the exothermic nature of such reactions. The thermodynamics of the esterification of levulinic acid with 1-butene (B85601) have also been studied, with an enthalpy change of -32.9 ± 1.6 kJ/mol and an entropy change of -70 ± 4 J/(mol·K) at 298.15 K. ub.edu

Table 2: General Thermodynamic Parameters for Related Esterification Reactions

| Reaction | Enthalpy of Reaction (ΔH) | Entropy of Reaction (ΔS) | Reference |

| Acetic anhydride + Methanol | -67.1 ± 2.0 kJ/mol | Not specified | psu.edu |

| Levulinic acid + 1-Butene | -32.9 ± 1.6 kJ/mol | -70 ± 4 J/(mol·K) | ub.edu |

Note: These values are for analogous systems and not directly for reactions involving this compound.

Proposed Mechanisms of Action for this compound in Chemical Transformations

The trimethylacetate anion from this compound primarily acts as a nucleophile. The specific mechanism depends on the electrophile it reacts with.

In SN2 Reactions with Alkyl Halides: The proposed mechanism is a concerted, single-step process. The carboxylate oxygen attacks the electrophilic carbon of the alkyl halide from the backside relative to the leaving group. This leads to an inversion of stereochemistry at the carbon center if it is chiral. The transition state involves a pentacoordinate carbon with partial bonds to both the incoming nucleophile and the outgoing leaving group.

In Acyl Substitution Reactions (e.g., Saponification of Pivaloate Esters): The generally accepted mechanism for the saponification of most esters is the BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism. This involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group (the alkoxide). However, for sterically hindered esters like secondary butyl pivaloate, a competing BAl2 (Base-catalyzed, Alkyl-cleavage, bimolecular) mechanism has been suggested, which is essentially an SN2 attack of the hydroxide on the alkyl group of the ester. cymitquimica.com

As a Base: In the presence of a strong acid, the trimethylacetate anion will act as a Brønsted-Lowry base, accepting a proton to form pivalic acid. Its basicity is relatively weak, as pivalic acid has a pKa of approximately 5.0.

The presence of the water of hydration in this compound can also play a role in its reactions, potentially by solvating the ions and influencing the reaction environment. In some cases, it may participate in the reaction mechanism, for example, by acting as a proton shuttle.

Applications of Sodium Trimethylacetate Hydrate in Advanced Organic Synthesis

Sodium Trimethylacetate Hydrate (B1144303) as a Reagent in Ester and Derivative Formation

Sodium trimethylacetate, as the sodium salt of pivalic acid, is a key precursor in the formation of pivalate (B1233124) esters and other derivatives. guidechem.com While direct esterification is more commonly performed with pivalic acid or its more reactive anhydride (B1165640), sodium pivalate can be used in certain contexts, particularly where a non-acidic source of the pivaloyl group is required.

Pivalate esters themselves are important functional groups in organic synthesis. They can serve as protecting groups for alcohols due to their steric bulk, which confers stability against a range of reaction conditions. The formation of these esters often involves the activation of the corresponding carboxylic acid. For instance, in a study on the esterification of phenols, pivalic anhydride was used as an activating agent in a sodium thiosulfate-catalyzed reaction to form various phenolic esters. arkat-usa.org In such reactions, the pivalate acts as a good leaving group, facilitating the desired transformation. The byproduct, pivalic acid, can be easily removed by a simple basic workup. arkat-usa.org

The following table summarizes the synthesis of phenolic esters using an in situ activation method involving a pivalate derivative.

| Phenol (B47542) Reactant | Carboxylic Acid Reactant | Product | Yield (%) |

| Phenol | Benzoic acid | Phenyl benzoate | 85 |

| 4-Methoxyphenol | Benzoic acid | 4-Methoxyphenyl benzoate | 92 |

| 4-Methylphenol | 4-Methoxybenzoic acid | 4-Methylphenyl 4-methoxybenzoate | 88 |

| 4-Chlorophenol | 2-Chlorobenzoic acid | 4-Chlorophenyl 2-chlorobenzoate | 75 |

Data sourced from a study on pivalic anhydride mediated esterification. arkat-usa.org

Role of Sodium Trimethylacetate Hydrate in Cross-Coupling Reactions using Transition Metal Catalysts

The pivalate group, derived from sodium trimethylacetate, has emerged as an effective activating group in transition metal-catalyzed cross-coupling reactions. This is particularly significant as it allows for the use of otherwise unreactive coupling partners like phenols by converting them into their pivalate esters.

One of the first successful examples was the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates with arylboronic acids. nih.gov This methodology allows for the formation of biaryl compounds from readily available phenol derivatives. The reaction is tolerant of a wide range of functional groups on both coupling partners. nih.gov A key advantage is the ability to perform sequential cross-couplings; for instance, an aryl bromide can be coupled using palladium catalysis, followed by a nickel-catalyzed coupling of the aryl pivalate. nih.gov

Similarly, stereospecific nickel-catalyzed cross-couplings of benzylic pivalates with arylboroxines have been developed for the synthesis of enantioenriched diarylalkanes and triarylmethanes. nih.govacs.org The use of the pivalate leaving group is crucial for the success of these reactions.

In a different approach, organozinc pivalates have been utilized in palladium-catalyzed Negishi-type cross-coupling reactions with aryl thianthrenium salts under mechanochemical (ball-milling) conditions. researchgate.net These organozinc pivalates are air-stable alternatives to the more sensitive organozinc halides, offering a greener and more practical route to biaryl synthesis. researchgate.net

The table below showcases the scope of the nickel-catalyzed cross-coupling of aryl pivalates with arylboronic acids.

| Aryl Pivalate | Arylboronic Acid | Product | Yield (%) |

| 4-Methoxyphenyl pivalate | Phenylboronic acid | 4-Methoxybiphenyl | 85 |

| Phenyl pivalate | 4-Acetylphenylboronic acid | 4-Acetylbiphenyl | 78 |

| Naphthalen-2-yl pivalate | 3-Furylboronic acid | 2-(3-Furyl)naphthalene | 71 |

| 4-Cyanophenyl pivalate | 4-Methylphenylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 88 |

Data sourced from a study on the cross-coupling of aryl pivalates. nih.gov

Facilitation of Carbon-Carbon Bond Formation via this compound

Sodium trimethylacetate and its derivatives are instrumental in facilitating carbon-carbon bond formation, primarily through the cross-coupling reactions discussed previously. cymitquimica.com By enabling the coupling of aryl and benzylic pivalates with various organometallic reagents, new C-C bonds are forged, leading to the construction of complex molecular skeletons.

For example, the nickel-catalyzed coupling of benzylic pivalates with arylboroxines directly forms a new carbon-carbon bond between the benzylic carbon and the aryl ring of the boroxine. nih.govacs.org This reaction is highly valuable for synthesizing diarylalkanes, a common motif in pharmaceuticals and other functional organic molecules.

Furthermore, the use of pivalate as a directing group has been demonstrated, guiding C-H activation and subsequent C-C bond formation at a specific position on an aromatic ring. nih.gov This level of control is crucial in the synthesis of complex, highly substituted aromatic compounds.

Engagement of this compound in Carbon-Hydrogen Bond Activation Strategies

The pivalate anion has been identified as a key component in modern carbon-hydrogen (C-H) bond activation strategies. It can act as a ligand, a base, or a proton shuttle in catalytic cycles, often influencing the rate and selectivity of the reaction.

In palladium-catalyzed direct C-H arylation reactions, pivalic acid (often added or formed in situ from a salt like sodium pivalate) has been shown to do more than just act as a base. nih.gov Computational and experimental studies have suggested that the pivalate can undergo decarboxylation to reduce the Pd(II) precatalyst to the active Pd(0) species, providing an alternative activation pathway. nih.gov This insight helps to explain the superior performance of pivalic acid as an additive in these reactions.

A notable advancement is the development of a tandem C-O/C-H activation reaction using palladium catalysis. chemrxiv.org This process couples the activation of a C-O bond in an enol pivalate with the C-H activation of a functionalized heterocycle. This allows for a base-free direct C-H alkenylation, with pivalic acid being the only byproduct. Mechanistic studies indicated that the C-H activation step is rate-limiting. chemrxiv.org Carboxylate ligands, including pivalate, are known to participate in concerted metalation-deprotonation (CMD) mechanisms, which are a common pathway for C-H bond cleavage. researchgate.net

Design and Synthesis of Complex Organic Molecules through this compound Mediated Reactions

The methodologies described in the preceding sections, which rely on sodium trimethylacetate derivatives, are powerful tools for the design and synthesis of complex organic molecules. The ability to use pivalates as activating groups for cross-coupling and as directing groups for C-H functionalization allows for the construction of intricate molecular architectures from simpler, readily available starting materials.

For instance, the sequential cross-coupling of an aryl dihalide, first at one halogen using palladium catalysis and then at the second position (converted to a pivalate) using nickel catalysis, provides a strategic route to unsymmetrical biaryl compounds that would be difficult to access otherwise. nih.gov The stereospecific nature of the coupling of benzylic pivalates allows for the synthesis of chiral diarylalkanes, which are important building blocks in medicinal chemistry. nih.govacs.org

Development of Novel Synthetic Reagents and Additives Derived from this compound

The unique properties of the pivaloyl group have led to the development of novel reagents where this moiety is a key component. A prominent example is O-pivaloyl hydroxylamine, which can be prepared from starting materials derived from pivalic acid. orgsyn.org This reagent, often used as its triflic acid salt, is a valuable electrophilic aminating agent. It has been employed in the iron-catalyzed aminochlorination and synthesis of amino alcohols from alkenes, as well as in the directed amination of arenes. orgsyn.org

Additionally, the development of air-stable organozinc pivalates for cross-coupling reactions represents an important innovation. researchgate.net These reagents are more user-friendly and environmentally benign than their halide counterparts, expanding the accessibility and applicability of Negishi-type couplings.

Contributions of Sodium Trimethylacetate Hydrate to Materials Science and Polymer Chemistry

Precursor and Building Block in the Development of Novel Materials

Sodium trimethylacetate hydrate (B1144303), also known as sodium pivalate (B1233124) hydrate, serves as a crucial precursor and building block in the synthesis of a variety of advanced materials. nih.govguidechem.com Its primary role in this context is as a source of the pivalate ligand, a bulky carboxylate that can coordinate to metal ions to form intricate and functional structures. One of the most significant areas where sodium pivalate is utilized is in the synthesis of Metal-Organic Frameworks (MOFs).

MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and ultimately the properties of the resulting MOF. The pivalate ligand, with its sterically demanding tert-butyl group, influences the coordination environment around the metal centers, leading to the formation of unique network topologies.

In one study, the linkage of a trigonal [Fe₂NiO(Piv)₆] (where Piv⁻ = pivalate) complex with various polypyridine ligands resulted in the formation of novel coordination polymers with differing dimensionalities and topologies. enamine.net The specific nature of the polypyridine spacer was found to be a key factor in directing the final structure of the coordination network. enamine.net These pivalate-based coordination polymers have shown promise as porous materials for gas sorption and as heterogeneous catalysts. enamine.netresearchgate.net For example, a porous coordination polymer, [Fe₂NiO(Piv)₆(L²)]n (where L² is tris(4-pyridyl)triazine), demonstrated catalytic activity in the condensation of salicylaldehyde (B1680747) with malononitrile, achieving up to 88% conversion. enamine.net

The following table summarizes some examples of coordination polymers synthesized using pivalate ligands:

| Compound | Metal Cluster | Linker | Dimensionality | Potential Application |

| [Fe₂NiO(Piv)₆(L²)]n | Fe₂NiO-pivalate | tris(4-pyridyl)triazine | 2D | Gas Sorption, Catalysis |

| [Fe₂NiO(Piv)₆(L³)]n | Fe₂NiO-pivalate | 2,6-bis(3-pyridyl)-4-(4-pyridyl)pyridine | 1D | - |

| [Co(Piv)₂(4-ptz)(C₂H₅OH)₂]n | Co(II)-pivalate | 2,4,6-tris(4-pyridyl)-1,3,5-triazine | 1D | Gas Sorption |

Data sourced from multiple research findings. enamine.netresearchgate.net

Application in Polymer Science

The applications of sodium trimethylacetate hydrate and its derivatives extend into the realm of polymer science, where the pivalate group can be incorporated to influence polymer properties and enable novel functionalities.

Utilization in π-Conjugated Polymer Synthesis

While direct polymerization of this compound into π-conjugated polymers is not a common strategy, the pivalate group can be present in monomers or as part of a catalytic system. The synthesis of π-conjugated polymers often involves complex organometallic cross-coupling reactions where additives can play a crucial role. nih.govnih.govrsc.orgresearchgate.net Although specific research detailing the use of sodium pivalate in the synthesis of π-conjugated polymers is limited, its role as a base or additive in related cross-coupling reactions suggests its potential utility in this area. tcichemicals.com

Role in Aggregation-Induced Emission Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.govmdpi.com This effect is often attributed to the restriction of intramolecular motions in the aggregated state. nih.gov AIE-active materials, or AIEgens, have found applications in various fields, including sensing, bio-imaging, and optoelectronics. nih.govyoutube.com

Currently, there is a lack of direct research findings that explicitly link this compound to the synthesis or function of AIE systems. The design of AIEgens typically focuses on molecules with specific rotor-stator structures, and while pivalate groups could potentially be incorporated to induce steric hindrance and promote AIE, this remains an area for future investigation.

Investigation of this compound in Electronic Materials

The potential application of this compound and its derivatives in electronic materials is an emerging area of research. Some chemical suppliers categorize sodium pivalate under materials for organic field-effect transistors (OFETs), suggesting its potential role in this field. ambeed.com However, detailed research on its specific application and the resulting electronic properties is not yet widely available.

Integration of this compound in Magnetic Materials Research

A significant contribution of the pivalate ligand derived from this compound is in the field of molecular magnetism, particularly in the synthesis of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and behave as tiny magnets below a certain blocking temperature. The magnetic properties of these molecules are highly dependent on the coordination environment of the metal ions.

The bulky nature of the pivalate ligand plays a critical role in the assembly of polynuclear metal cages with interesting magnetic properties. Research has shown that pivalate ligands can stabilize various small nickel(II) cages, leading to ferromagnetic exchange interactions and the potential for SMM behavior. nih.govrsc.orgcapes.gov.brresearchgate.net

For instance, a dinuclear nickel cage, [Ni₂(μ-OH₂)(O₂CCMe₃)₄(HO₂CCMe₃)₄], exhibits a ferromagnetic exchange interaction between the Ni(II) centers. rsc.org A tetranuclear nickel "cubane" cage, [Ni₄(μ₃-OMe)₄(O₂CCMe₃)₄(MeOH)₄], also shows ferromagnetic interactions, leading to an S=4 ground state, a prerequisite for SMM behavior. rsc.org

Furthermore, pivalate ligands have been instrumental in the synthesis of heterometallic clusters, such as manganese-gadolinium pivalates. rsc.org In the complex [Mn₂Gd₂O₂(O₂CCMe₃)₈(HO₂CCMe₃)₂(MeOH)₂], ferromagnetic coupling between manganese and gadolinium was observed for the first time in a discrete polynuclear complex. rsc.org The pivalate ligands are also key in forming larger manganese clusters, such as hexanuclear manganese pivalate complexes, which can serve as building blocks for more complex magnetic materials. researchgate.netresearchgate.net

The following table summarizes the magnetic properties of some pivalate-based molecular cages:

| Compound | Metal Centers | Magnetic Interaction | Ground State (S) | Potential Application |

| [Ni₂(μ-OH₂)(O₂CCMe₃)₄(HO₂CCMe₃)₄] | Ni(II) | Ferromagnetic | 2 | Single-Molecule Magnet |

| [Ni₄(μ₃-OMe)₄(O₂CCMe₃)₄(MeOH)₄] | Ni(II) | Ferromagnetic | 4 | Single-Molecule Magnet |

| [Mn₂Gd₂O₂(O₂CCMe₃)₈(HO₂CCMe₃)₂(MeOH)₂] | Mn(III), Gd(III) | Ferromagnetic (Mn-Gd) | - | Molecular Magnetism |

Data sourced from multiple research findings. rsc.orgrsc.org

Functionalization of Surfaces and Interfaces using this compound Derivatives

The modification of surfaces and interfaces is crucial for a wide range of technologies, from electronics to biomedical devices. Self-assembled monolayers (SAMs) are ordered molecular assemblies that spontaneously form on a substrate, allowing for the precise tuning of surface properties. veeco.comgoogle.combeilstein-journals.orgnist.govpnnl.gov Carboxylic acids are a common class of molecules used to form SAMs on metal oxide surfaces. google.com

While specific studies focusing on pivalic acid for SAM formation are not abundant, the principles of carboxylic acid-based surface functionalization suggest that pivalic acid and its derivatives could be employed for this purpose. The bulky tert-butyl group of the pivalate would likely influence the packing density and ordering of the monolayer, potentially creating more open or sterically hindered surfaces compared to SAMs formed from linear alkyl carboxylic acids. This could be advantageous for applications where controlled spacing between surface-bound molecules is desired.

The functionalization of nanoparticles is another area where pivalic acid derivatives could be utilized. The surface chemistry of nanoparticles dictates their stability, dispersibility, and interaction with their environment. Carboxylic acids have been used to functionalize various nanoparticles, including those of silicon and iron oxide. nih.govresearchgate.netgoogle.com The attachment of pivalic acid to a nanoparticle surface could provide a hydrophobic and sterically hindered coating.

Exploration of Sodium Trimethylacetate Hydrate in Pharmaceutical and Biomedical Research

Sodium Trimethylacetate Hydrate (B1144303) as an Intermediate in Pharmaceutical Synthesis

Sodium trimethylacetate hydrate, also known by its synonym sodium pivalate (B1233124) hydrate, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. guidechem.comrsc.org Its utility in organic synthesis stems from its role as a precursor in the formation of esters and amides. guidechem.comrsc.org The pivaloyl group, a bulky and sterically hindered moiety derived from pivalic acid, is often introduced into molecules to protect alcohol groups during complex synthetic sequences. nih.gov This protective strategy is a cornerstone in the multi-step synthesis of many modern drugs.

The stability of the pivalate ester bond against hydrolysis, compared to less hindered esters, makes it a valuable tool for chemists. nih.gov This resistance to premature cleavage allows for selective chemical transformations at other parts of a molecule without affecting the protected alcohol. Furthermore, sodium pivalate can be prepared by reacting pivalic acid with sodium hydroxide (B78521). rsc.org

Table 1: Applications of Sodium Pivalate in Chemical Synthesis

| Application | Description | Key Advantage |

| Protecting Group | Used to protect alcohol functionalities during multi-step organic synthesis. | The pivaloyl group offers steric hindrance, making the resulting ester resistant to cleavage under various reaction conditions. |

| Precursor for Esters | Reacts with various alkylating agents to form pivalate esters. | The stability of the pivalate ester is beneficial in the design of prodrugs. |

| Precursor for Amides | Can be converted into amides, which are common functional groups in pharmaceuticals. | Provides a building block for complex molecular architectures. |

Potential in the Creation of Diverse Therapeutic Agents

The application of this compound extends to the creation of diverse therapeutic agents, most notably through its incorporation into prodrugs. Prodrugs are inactive or less active drug precursors that are converted into the active form in the body. The pivaloyloxymethyl (POM) group, derived from pivalic acid, is a well-established promoiety used to mask polar functional groups, such as carboxylic acids, in parent drug molecules. This modification enhances the lipophilicity of the drug, which can significantly improve its oral bioavailability. researchgate.net

A prominent example is the use of pivalate-containing prodrugs for antibiotics. Pivampicillin, a prodrug of ampicillin, is a classic illustration where the pivaloyloxymethyl ester enhances the absorption of the antibiotic from the gastrointestinal tract. ambeed.com Similarly, pivalic acid-containing prodrug esters of cephalosporins have been developed. mdpi.com Upon administration, these prodrugs are hydrolyzed by esterases in the body to release the active drug, along with pivalic acid and formaldehyde. mdpi.com

Table 2: Examples of Pivalate-Containing Prodrugs

| Prodrug | Active Drug | Therapeutic Class | Rationale for Pivalate Moiety |

| Pivampicillin | Ampicillin | Antibiotic | Increased oral bioavailability |

| Cefditoren pivoxil | Cefditoren | Antibiotic | Enhanced absorption |

| Adefovir dipivoxil | Adefovir | Antiviral | Improved oral delivery |

| Dipivefrin | Epinephrine | Glaucoma treatment | Increased corneal penetration |

Research into Specific Biological Activities of this compound

Research into the biological activities of this compound has revealed its influence on certain metabolic pathways. While some commercial suppliers mention its "dehydrogenative and protease activity," specific, detailed research supporting direct protease modulation is limited. However, studies on the effects of sodium pivalate administration have provided insights into its impact on dehydrogenase enzymes.

Studies in animal models have shown that treatment with sodium pivalate can lead to a secondary carnitine deficiency. nih.govnih.gov This occurs because pivalate is conjugated to carnitine and excreted in the urine, depleting the body's carnitine stores. nih.gov Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

In a study investigating the effects of sodium pivalate on cardiac metabolism in rats, it was observed that pivalate treatment led to a decrease in the activity of β-hydroxyacyl-CoA dehydrogenase (HOAD), a key enzyme in fatty acid oxidation. nih.gov Conversely, the activity of hexokinase, an enzyme in the glycolytic pathway, was increased. nih.gov This suggests that pivalate can shift cardiac substrate utilization from fatty acids towards glucose.

Table 3: Effect of Sodium Pivalate on Cardiac Enzyme Activity

| Enzyme | Function | Effect of Sodium Pivalate |

| β-hydroxyacyl-CoA dehydrogenase (HOAD) | Catalyzes a step in fatty acid β-oxidation. | Decreased activity nih.gov |

| Hexokinase | Initiates glycolysis by phosphorylating glucose. | Increased activity nih.gov |

| Citrate Synthase | A key enzyme in the citric acid cycle. | No significant change nih.gov |

The assertion of protease activity for this compound appears to be a general classification from some chemical suppliers. Extensive searches of scientific literature did not yield specific studies detailing the direct interaction or modulation of proteases by this compound. It is possible that this refers to its use in certain biochemical assays or as part of a larger molecule that exhibits protease inhibitory activity. However, direct evidence for this compound itself acting as a protease modulator is not well-documented in the available research.

Role of this compound in Drug Discovery Pathways

In modern drug discovery, the development of efficient and selective methods for creating complex molecules is paramount. Sodium pivalate, the anhydrous form of this compound, plays a significant role as a co-catalyst in palladium-catalyzed C-H functionalization reactions. medicaljournalshouse.com These reactions allow for the direct conversion of carbon-hydrogen bonds, which are ubiquitous in organic molecules, into new carbon-carbon or carbon-heteroatom bonds.

The use of pivalic acid or its salts as an additive in these reactions has been shown to be crucial for their success. It is believed that the pivalate anion can act as a ligand for the palladium catalyst, facilitating the key steps of the catalytic cycle. This methodology is a powerful tool for medicinal chemists to synthesize novel drug candidates and to modify existing ones to improve their pharmacological properties. For instance, pivalic acid has been used as an additive in the synthesis of isoxazolone derivatives, which are scaffolds found in various biologically active compounds.

Structural Modifications for Enhanced Biological Interactions

The structural modification of existing compounds is a fundamental strategy in medicinal chemistry to enhance their biological activity, selectivity, and pharmacokinetic properties. mdpi.com While specific research on the structural modification of this compound itself is not abundant, the principles of medicinal chemistry provide a framework for how its constituent pivaloyl group can be and is manipulated in drug design.

The bulky tert-butyl group of the pivalate moiety is a key structural feature. This alkyl group contributes to the steric hindrance and lipophilicity of the molecules it is part of. By modifying this group, for example, by introducing different alkyl substituents or functional groups, chemists can fine-tune the properties of a drug molecule. These modifications can influence how the molecule binds to its target receptor, its metabolic stability, and its ability to cross cell membranes. For instance, altering the alkyl chain length or introducing cyclic structures can impact the binding affinity and selectivity of a drug for its target protein. These general principles of structural modification are applicable to the design of new therapeutic agents that may incorporate a pivalate-like scaffold.

Computational Chemistry and Theoretical Modeling of Sodium Trimethylacetate Hydrate

Quantum Chemical Studies on the Electronic Structure of Sodium Trimethylacetate Hydrate (B1144303)

Quantum chemical studies are fundamental to understanding the electronic properties of a molecule, which in turn dictate its chemical behavior. These studies, often employing methods like Density Functional Theory (DFT), can map the electron density distribution, identify molecular orbitals, and calculate various electronic properties. nih.govrsc.org

Detailed quantum chemical investigations specifically targeting the electronic structure of sodium trimethylacetate hydrate are not extensively reported in current literature. However, the principles of such studies are well-established. For instance, a quantum chemical topology study on cis- and trans-FONO utilized topological analysis of the electron localization function to understand its electronic structure. nih.gov A similar approach for this compound would involve analyzing the bonding between the sodium cation, the trimethylacetate anion, and the water molecules of hydration. This would reveal the nature and strength of the ionic and dative bonds within the hydrated salt complex.

Key areas for investigation would include:

Electron Density Distribution: Mapping how the electron density is distributed across the molecule would highlight the polar regions and the extent of charge separation between the sodium ion and the carboxylate group.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability and susceptibility to electronic excitation.

Natural Bond Orbital (NBO) Analysis: This analysis would provide a detailed picture of the bonding and lone-pair interactions within the hydrated complex.

A hypothetical table of calculated electronic properties for this compound, based on typical outputs from quantum chemical software, is presented below.

| Property | Hypothetical Value | Significance |

| Dipole Moment | 8.5 D | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low reactivity in certain reactions. |

Molecular Dynamics Simulations to Understand Hydration and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing a virtual microscope to observe molecular motion. For this compound, MD simulations can reveal crucial information about its behavior in an aqueous environment, particularly the structure and dynamics of the hydration shell surrounding the ions. wikipedia.orgmdpi.combrehm-research.de

A molecular dynamics simulation of sodium trimethylacetate in water would involve modeling the interactions between the trimethylacetate anion, the sodium cation, and a large number of water molecules. Key outputs would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule at a certain distance from the ions, defining the structure of the hydration shells.

Coordination Number: This is the average number of water molecules in the immediate vicinity (the first hydration shell) of each ion.

Residence Time: This metric quantifies how long, on average, a water molecule stays in the hydration shell, indicating the strength of the ion-water interaction.

Below is a table of hypothetical data that could be generated from an MD simulation of sodium trimethylacetate in water.

| Parameter | Ion | Hypothetical Value | Interpretation |

| First Hydration Shell Radius | Na+ | 2.4 Å | The average distance of the closest water molecules to the sodium ion. |

| Trimethylacetate | 3.5 Å | The average distance of the closest water molecules to the carboxylate group. | |

| Coordination Number | Na+ | 5.5 | The average number of water molecules directly interacting with the sodium ion. |

| Trimethylacetate | 4.8 | The average number of water molecules hydrogen-bonded to the carboxylate group. | |

| Water Residence Time | Na+ | 150 ps | The timescale for water exchange in the sodium ion's hydration shell. |

| Trimethylacetate | 80 ps | The timescale for water exchange around the carboxylate group. |

Computational Prediction of Reactivity and Reaction Pathways for this compound

Computational methods, particularly DFT, are instrumental in predicting the reactivity of a compound and elucidating the mechanisms of chemical reactions. nih.gov By calculating the potential energy surface of a reaction, researchers can identify transition states and determine activation energies, providing a detailed understanding of the reaction pathway. nih.gov

For this compound, such studies could predict its behavior in various chemical transformations. For example, its role as a base or nucleophile could be computationally modeled. While specific studies on the computed reactivity of this compound are scarce, the methodologies are well-developed. For instance, DFT calculations have been used to investigate the divergent reactivity of sulfinates with pyridinium (B92312) salts, mapping out the reaction energy profiles for different electronic pathways. nih.gov

A computational study on the reactivity of this compound could involve:

Modeling Reaction Mechanisms: For a given reaction, the structures of reactants, transition states, and products would be optimized to determine the most likely reaction pathway.

Calculating Activation Barriers: The energy difference between the reactants and the transition state provides the activation energy, a key indicator of reaction rate.

Investigating the Role of the Hydrate: The water molecule in the hydrate could be explicitly included in the calculations to determine its influence on the reaction mechanism, for example, by acting as a proton shuttle or by stabilizing a transition state.

Modeling of this compound Interactions with Substrates and Catalysts

Sodium trimethylacetate is often used in catalysis, for instance, as a co-catalyst or additive in cross-coupling reactions. researchgate.net Computational modeling can provide invaluable insights into how it interacts with substrates and the primary catalyst at a molecular level. nih.govrsc.org

While experimental studies cite the use of sodium pivalate (B1233124), detailed computational models of its specific interactions in these catalytic cycles are not widely published. However, the computational tools to perform such analyses are robust. DFT studies are frequently used to model catalyst-substrate interactions and to elucidate catalytic cycles. rsc.org For example, computational modeling has been used to study C-H functionalization catalyzed by palladium complexes, revealing the role of different ligands and additives. rsc.org

A theoretical investigation into the role of sodium trimethylacetate in a catalytic reaction would typically involve:

Modeling the Active Catalytic Species: Determining the structure of the complex formed between the main catalyst and sodium trimethylacetate.

Simulating the Catalytic Cycle: Calculating the energies of all intermediates and transition states in the proposed catalytic cycle to understand the role of the pivalate anion. This could involve ligand exchange, oxidative addition, or reductive elimination steps.

Analyzing Non-covalent Interactions: Investigating weaker interactions, such as hydrogen bonds or van der Waals forces, between the pivalate and the substrate or catalyst, which can influence selectivity and efficiency. nih.gov

Density Functional Theory (DFT) Calculations for Spectroscopic Property Prediction

DFT is a highly effective method for predicting various spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.govnih.gov By simulating these spectra, researchers can aid in the interpretation of experimental data and confirm the structure of a compound.

There is a lack of published studies that specifically use DFT to predict the spectroscopic properties of this compound. However, the methodology is standard practice in computational chemistry. For example, DFT calculations have been successfully used to study the vibrational spectra of various organic molecules, showing excellent agreement with experimental FT-IR and Raman spectra. researchgate.netresearchgate.net

A DFT study to predict the spectroscopic properties of this compound would entail:

Geometry Optimization: First, the most stable 3D structure of the molecule is determined.

Frequency Calculations: From the optimized geometry, the vibrational frequencies are calculated. These correspond to the peaks in the IR and Raman spectra.

NMR Chemical Shift Calculations: The magnetic shielding of each nucleus can be calculated to predict the chemical shifts in NMR spectra.

A table of predicted vibrational frequencies for the trimethylacetate anion, based on DFT calculations, could be generated as follows:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C=O Symmetric Stretch | ~1420 | Stretching of the two C-O bonds in the carboxylate group. |

| C=O Asymmetric Stretch | ~1560 | Asymmetric stretching of the C-O bonds. |

| C-C Stretch | ~950 | Stretching of the carbon-carbon single bonds. |

| CH₃ Rocking/Bending | ~1370 | Various bending and rocking motions of the methyl groups. |

Emerging Research Directions and Future Perspectives for Sodium Trimethylacetate Hydrate

Sustainable and Eco-Friendly Applications of Sodium Trimethylacetate Hydrate (B1144303)

The global push towards green chemistry and sustainable industrial processes has opened new avenues for the application of sodium trimethylacetate hydrate. Research is beginning to explore its potential in eco-friendly technologies, moving beyond its traditional role as a chemical reagent.

One of the most promising sustainable applications for salt hydrates, in general, is in the field of thermal energy storage (TES). Salt hydrates are investigated as phase change materials (PCMs) that can absorb, store, and release large amounts of latent heat at a constant temperature during their solid-liquid phase transition. rsc.orgpurdue.eduresearchgate.netmdpi.com These materials are valued for their high energy storage density, non-flammability, and often low cost. rsc.orgmdpi.com While much of the current research focuses on compounds like sodium acetate (B1210297) trihydrate and sodium sulfate (B86663) decahydrate, the fundamental principles are applicable to other salt hydrates. purdue.edumdpi.com Future research may therefore focus on evaluating this compound for its specific thermophysical properties, such as its melting point and latent heat of fusion, to determine its suitability for various TES applications, including in green buildings and solar energy systems. researchgate.net The encapsulation of salt hydrates in polymer shells is an emerging technique to overcome issues like incongruent melting and to enhance long-term stability over many heating and cooling cycles. rsc.org

In the realm of green chemistry, the use of pivalic acid (the parent acid of sodium trimethylacetate) and its salts is being explored to create more sustainable catalytic processes. For example, protocols using pivalic acid in palladium-catalyzed reactions have been developed that operate under ambient conditions, are ligand-free, and allow for the recycling and reuse of the catalyst system up to nine times. nih.govorganic-chemistry.org This approach offers a more sustainable and cost-effective method for synthesizing key chemical intermediates. organic-chemistry.org Furthermore, the use of sodium salts of carboxylic acids in the synthesis of biodegradable polymers, such as through graft copolymerization with natural polymers like sodium alginate, represents another potential eco-friendly application. mdpi.comnih.gov Exploring the integration of sodium trimethylacetate into such biodegradable polymer frameworks could be a future research direction.

Novel Catalytic Systems Incorporating this compound

The most significant area of emerging research for sodium trimethylacetate (or sodium pivalate) is in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. guidechem.com

The pivalate (B1233124) anion has been identified as a uniquely effective component in these catalytic systems. Its primary roles include:

Proton Shuttle: In direct C-H bond activation reactions, the pivalate anion can act as a proton shuttle, facilitating the cleavage of the C-H bond, which is often a critical and challenging step in the catalytic cycle. organic-chemistry.org

Ligand and Additive: The bulky nature of the pivalate group influences the steric environment around the palladium catalyst, which can enhance the selectivity of a reaction. It also contributes to the stability and solubility of the catalytic species.

Recent research has focused on developing highly active and novel catalyst systems by leveraging these properties. A key development is the use of a palladium-pivalic acid co-catalyst system that exhibits unprecedented reactivity in the direct arylation of unactivated arenes like benzene. organic-chemistry.org Another innovative approach involves the in situ generation of palladium nanoparticles in a benign solvent like PEG-400, where pivalic acid is added to suppress undesired side reactions and promote the desired carbonylation. nih.govorganic-chemistry.org This method is not only highly efficient but also avoids the need to pre-synthesize the nanoparticle catalyst. organic-chemistry.org

Table 1: Role of Pivalate in Modern Catalytic Systems

| Catalytic Application | Function of Pivalate/Pivalic Acid | Key Research Finding | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | Co-catalyst / Proton Shuttle | Enables high-yielding direct metalation-arylation of unactivated arenes like benzene. | organic-chemistry.org |

| Carbonylative Suzuki Reactions | Additive | Suppresses undesired Suzuki coupling and promotes high-yield synthesis of biaryl ketones at ambient conditions. | nih.govorganic-chemistry.org |

| Ligand-Free Nanoparticle Catalysis | Reaction Promoter | Facilitates reactions with in situ generated palladium nanoparticles, allowing for a recyclable catalytic system. | nih.govorganic-chemistry.org |

Future work in this area will likely focus on expanding the scope of substrates for these highly efficient reactions and further elucidating the precise mechanistic role of the pivalate anion in different catalytic cycles.

Advanced Material Applications beyond Current Research Scope

While the use of this compound in catalysis is well-documented, its application in the field of advanced materials is still an emerging area with significant future potential. Current research often points to its role as a precursor or reagent in the synthesis of specialty chemicals and new materials in a broad sense. guidechem.com

A prospective research direction is the incorporation of the pivalate ligand into metal-organic frameworks (MOFs) . MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. Their synthesis often relies on the careful selection of these components to control the framework's structure and properties. bohrium.comjmu.edu Given the unique steric and electronic properties of the pivalate ligand, its use in MOF synthesis could lead to novel materials with tailored pore sizes and functionalities for applications in gas storage, separation, or heterogeneous catalysis. researchgate.net

Another futuristic application lies in the development of pivalate-based ionic liquids (ILs) . ILs are salts with low melting points that are explored as green solvents and functional materials due to their unique properties like negligible vapor pressure and high thermal stability. mdpi.commdpi.com By combining a suitable organic cation with the pivalate anion, new ILs could be designed. These materials could find applications as novel electrolytes in batteries, as media for chemical synthesis, or as additives to create high-performance polymer composites. mdpi.comfrontiersin.org

The potential for this compound as a phase change material (PCM) , as discussed in the sustainability section, also represents a significant advanced material application that warrants further investigation to characterize its thermal properties and cycling stability. rsc.orgmdpi.com

Interdisciplinary Research Integrating this compound

This compound is also finding its place at the intersection of chemistry, biology, and medicine, leading to new interdisciplinary research avenues.

A significant area of biomedical research involves the study of pivalate-generating prodrugs . These are drugs modified with a pivaloyl group to enhance their bioavailability. Once administered, the prodrug is hydrolyzed, releasing the active therapeutic agent and pivalic acid. nih.gov A critical finding is that the elimination of pivalate from the body can deplete the natural stores of carnitine, an essential compound for fatty acid metabolism. nih.gova2bchem.com This has spurred research into carnitine homeostasis and the potential need for carnitine supplementation during long-term treatment with such prodrugs. nih.gov This work highlights a crucial interdisciplinary link between synthetic chemistry (prodrug design), pharmacology, and human metabolism.

In addition to its role in prodrugs, this compound is used as a buffering agent in various biochemical and pharmaceutical formulations due to its stability and compatibility with other compounds. cymitquimica.com There is also mention of its potential protease activity and its use in proteomics research, suggesting its utility as a tool compound in biochemical studies. cymitquimica.com Its role as a sodium salt of a short-chain fatty acid also positions it as a compound of interest for studies related to cellular metabolism.

Methodological Advancements in Characterization and Analysis Relevant to this compound

Advancements in analytical techniques are crucial for understanding and optimizing the applications of this compound. While standard methods like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for quality control and basic characterization, more advanced methods are emerging to provide deeper insights. bohrium.com

A key area of advancement is the use of in-situ monitoring techniques to study chemical reactions in real-time. For instance, techniques like Surface-Enhanced Raman Scattering (SERS) are being developed to monitor palladium-catalyzed reactions, providing kinetic data and mechanistic insights that are not possible with conventional offline analysis. nih.govmdpi.com Applying such techniques to catalytic systems involving sodium pivalate could offer a much clearer picture of its dynamic role.